molecular formula C16H20N4O3 B2495976 (4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1428371-38-3

(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2495976
CAS No.: 1428371-38-3
M. Wt: 316.361
InChI Key: QDTYYWXNQVJAED-UHFFFAOYSA-N
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Description

(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the oxadiazole ring One common approach is to react a suitable precursor containing the methoxyethyl group with a hydrazine derivative to form the oxadiazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for efficiency and yield. This could involve the use of continuous flow reactors, advanced catalysts, and precise control of reaction conditions to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxyethyl group can be oxidized to form methoxyacetic acid derivatives.

  • Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Methoxyacetic acid derivatives.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Alkylated or aminated piperidine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs.

  • Industry: : Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds might include other oxadiazole derivatives or piperidine-based molecules. the presence of the pyridin-2-ylmethanone group sets it apart, potentially leading to different chemical and biological properties.

List of Similar Compounds

  • Oxadiazole derivatives: : Compounds containing the oxadiazole ring.

  • Piperidine-based molecules: : Compounds with a piperidine ring structure.

  • Pyridin-2-ylmethanone derivatives: : Compounds featuring the pyridin-2-ylmethanone group.

Properties

IUPAC Name

[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-22-11-7-14-18-15(23-19-14)12-5-9-20(10-6-12)16(21)13-4-2-3-8-17-13/h2-4,8,12H,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTYYWXNQVJAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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